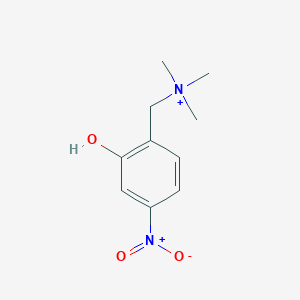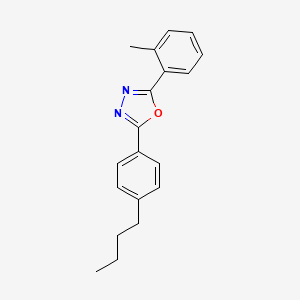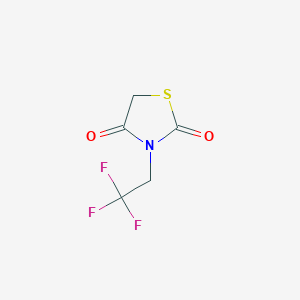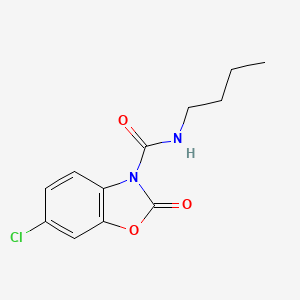![molecular formula C23H22N2O4 B11709296 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11709296.png)
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-hydroxy-2,2-diphénylacétohydrazide est un composé organique complexe qui appartient à la classe des bases de Schiff. Les bases de Schiff sont caractérisées par la présence d'une double liaison carbone-azote avec l'atome d'azote lié à un groupe aryle ou alkyle.
Méthodes De Préparation
La synthèse de N'-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-hydroxy-2,2-diphénylacétohydrazide implique généralement la réaction de condensation entre le 2,3-diméthoxybenzaldéhyde et le 2-hydroxy-2,2-diphénylacétohydrazide. La réaction est généralement réalisée dans un solvant d'éthanol sous reflux. Le produit est ensuite purifié par recristallisation. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
N'-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-hydroxy-2,2-diphénylacétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium, ce qui conduit à la formation de dérivés d'hydrazide réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes méthoxy peuvent être remplacés par d'autres substituants dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène, le permanganate de potassium, le borohydrure de sodium et divers nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
N'-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-hydroxy-2,2-diphénylacétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination pour former des complexes avec des métaux de transition.
Biologie : Le composé présente une activité biologique et est étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux. Il a montré des résultats prometteurs dans l'inhibition de la croissance de certaines lignées cellulaires bactériennes et cancéreuses.
Médecine : En raison de son activité biologique, le composé est exploré pour son potentiel thérapeutique. La recherche est en cours pour comprendre son mécanisme d'action et son efficacité dans le traitement de diverses maladies.
Industrie : Dans le secteur industriel, le composé est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme une stabilité et une réactivité améliorées.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-hydroxy-2,2-diphénylacétohydrazide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs des enzymes, inhibant leur activité et conduisant à la perturbation des voies métaboliques. Dans les cellules cancéreuses, il peut induire l'apoptose en activant des voies de signalisation spécifiques. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches continues.
Applications De Recherche Scientifique
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial and anticancer agent. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines.
Medicine: Due to its biological activity, the compound is explored for its therapeutic potential. Research is ongoing to understand its mechanism of action and efficacy in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
N'-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-hydroxy-2,2-diphénylacétohydrazide peut être comparé à d'autres bases de Schiff et dérivés d'hydrazide. Des composés similaires incluent :
N'-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide : Ce composé a une structure similaire mais avec des substituants différents sur le cycle phényle, ce qui conduit à des variations dans ses propriétés chimiques et biologiques.
N'-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide : La présence d'un atome de fluor dans ce composé peut modifier considérablement sa réactivité et son activité biologique par rapport au composé diméthoxy-substitué.
La particularité de N'-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-hydroxy-2,2-diphénylacétohydrazide réside dans ses substituants spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C23H22N2O4 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H22N2O4/c1-28-20-15-9-10-17(21(20)29-2)16-24-25-22(26)23(27,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,27H,1-2H3,(H,25,26)/b24-16+ |
Clé InChI |
KQPVUYWTXDOQJQ-LFVJCYFKSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canonique |
COC1=CC=CC(=C1OC)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)




![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
